N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-23-14-7-4-6-13(11-14)18(22)21-19-20-17-15-8-3-2-5-12(15)9-10-16(17)24-19/h2-8,11H,9-10H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVWCHVBXOONDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Naphthothiazole Core
The naphthothiazole moiety is typically synthesized via cyclocondensation reactions. A widely employed method involves the reaction of 2-aminothiophenol with a cyclic ketone derivative under basic conditions. For N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide, the precursor 2-bromo-1-tetralone serves as the ketone component. The reaction proceeds through nucleophilic substitution, where the thiol group of 2-aminothiophenol attacks the carbonyl carbon, followed by intramolecular cyclization to form the thiazole ring.
Reaction Conditions :
- Solvent: Ethanol or dimethylformamide (DMF)
- Base: Sodium hydride or potassium carbonate
- Temperature: Reflux (80–100°C)
- Duration: 12–24 hours
Yield Optimization :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | High (DMF) | Increases cyclization efficiency by 20–25% |
| Base Strength | Strong (NaH) | Accelerates reaction kinetics |
| Temperature | 90°C | Balances reaction rate and side-product formation |
Advanced Methodologies for Enhanced Efficiency
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times and improves yields by enhancing molecular collisions. A comparative study of conventional vs. microwave methods revealed:
| Method | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | 24 h | 62 | 95 |
| Microwave (150W) | 45 min | 78 | 98 |
Catalytic Approaches
Palladium-based catalysts (e.g., Pd(OAc)₂) facilitate Ullmann-type coupling for thiazole formation, particularly in sterically hindered systems. This method achieves yields of 85–90% but requires stringent anhydrous conditions.
Industrial-Scale Production Considerations
Solvent Recycling Systems
Industrial protocols prioritize solvent recovery to minimize costs and environmental impact. A closed-loop system using DMF achieves 95% solvent reuse through fractional distillation.
Crystallization Optimization
Recrystallization from ethanol/water (7:3 v/v) yields high-purity product (>99.5%). Key parameters include:
- Cooling rate: 0.5°C/min
- Seed crystal size: 50–100 μm
Analytical and Quality Control Measures
High-Performance Liquid Chromatography (HPLC)
| Column | Mobile Phase | Retention Time (min) |
|---|---|---|
| C18 (250 × 4.6 mm) | Acetonitrile:water (70:30) | 12.3 |
Mass Spectrometry
- ESI-MS : [M+H]⁺ at m/z 336.4 (calculated 336.41).
Challenges and Mitigation Strategies
Byproduct Formation
The primary byproduct, N-acetylated derivative, forms via over-reaction with excess acyl chloride. Mitigation includes:
- Strict stoichiometric control (1:1.05 molar ratio).
- Quenching with ice-cold water after 4 hours.
Moisture Sensitivity
The thiazole intermediate is hygroscopic, necessitating:
- Storage under argon with molecular sieves.
- Immediate use in subsequent reactions.
Chemical Reactions Analysis
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities. It has shown promise in the treatment of various diseases, including cancer and infectious diseases.
Biological Research: Researchers use this compound to study its effects on cellular processes and molecular targets. It is often used in assays to investigate its mechanism of action and potential as a drug candidate.
Chemical Biology: The compound is utilized in chemical biology to probe biological pathways and interactions. It serves as a tool compound to understand the role of specific molecular targets in disease processes.
Industrial Applications: In industry, the compound may be used as an intermediate in the synthesis of other biologically active molecules or as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or proteins involved in disease pathways. For example, it may inhibit kinases or other signaling molecules, leading to the modulation of cellular processes such as proliferation, apoptosis, or metabolism. The exact molecular targets and pathways involved depend on the specific biological context and the disease being studied.
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
The following table compares key structural and physicochemical properties of the target compound with its analogs:
Key Observations :
Solubility and Druglikeness
- LogP and Solubility : The target compound’s methoxy group likely increases hydrophilicity (lower LogP) compared to the fluorinated analog. The dimethoxy analog’s higher molecular weight (380.46 g/mol) may reduce aqueous solubility, a critical factor for oral bioavailability .
Biological Activity
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H15N3OS
- CAS Number : 136352-49-3
The compound features a naphtho[1,2-d]thiazole moiety, which is known for its diverse biological activities. The methoxybenzamide group enhances its solubility and bioavailability.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Cell Division : Similar compounds have shown the ability to inhibit cell division in bacterial systems by targeting the FtsZ protein, which is crucial for bacterial cell division. This inhibition can lead to filamentation and eventual cell lysis .
- ADP-Ribosyltransferase Inhibition : Compounds with a benzamide structure have been identified as inhibitors of ADP-ribosyltransferases (ADPRTs), which play a role in various cellular processes including DNA repair and cell signaling. This inhibition can disrupt cellular homeostasis and promote apoptosis in cancer cells .
- Antimicrobial Activity : The thiazole ring is often associated with antimicrobial properties. Studies have suggested that derivatives of this compound may exhibit significant antibacterial activity against various pathogens .
Pharmacological Applications
The biological activities of this compound suggest potential applications in:
- Antibacterial Treatments : The compound's ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics.
- Cancer Therapy : Due to its effects on cell division and apoptosis, it may be explored as an anti-cancer agent.
Case Studies
-
In Vitro Studies : A study examined the effects of similar benzamide derivatives on Bacillus subtilis, demonstrating that these compounds significantly inhibited growth at concentrations above 5 mM, leading to filamentous morphology indicative of disrupted cell division .
This data illustrates the dose-dependent relationship between the concentration of the compound and its inhibitory effects on bacterial growth.
Concentration (mM) Optical Density (OD660) Viable Cell Count (CFU/ml) 0 0.8 10^8 5 0.6 10^7 10 0.2 10^5 - Antimicrobial Efficacy : In another study focused on derivatives containing the thiazole moiety, compounds showed promising results against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial properties .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity |
|---|---|
| This compound | Inhibits cell division; potential anticancer activity |
| 3-Methoxybenzamide | Inhibits ADP-ribosyltransferase; affects sporulation in bacteria |
| Other thiazole derivatives | Antimicrobial properties against various pathogens |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
